5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
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Overview
Description
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a benzoic acid core. Its molecular formula is C15H11Cl2NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-chloro-2-methoxybenzoic acid with 5-chloro-2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formylbenzoic acid, while reduction of a nitro group can produce 5-chloro-2-aminobenzoic acid.
Scientific Research Applications
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the amide linkage.
5-chloro-2-aminobenzoic acid: Contains an amino group instead of the methoxy group.
5-chloro-2-hydroxybenzoic acid: Features a hydroxyl group in place of the methoxy group.
Uniqueness
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid is unique due to its dual chlorine substitution and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-13-5-3-9(17)7-11(13)14(19)18-12-4-2-8(16)6-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCABGLFMSZSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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